molecular formula C18H35N3O13 B1218335 Chitintriose CAS No. 41708-93-4

Chitintriose

Cat. No. B1218335
CAS RN: 41708-93-4
M. Wt: 501.5 g/mol
InChI Key: HBAVVSYNWHLVDB-UDAFUQIYSA-N
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Description

Synthesis Analysis

Chitin synthesis is a complex process involving the polymerization of N-acetyl-o-glucosamine, which is second only to cellulose in terms of global biomass production due to arthropods, particularly zooplankton. This process requires multifaceted cellular activities, from biotransformations of simple metabolites to polymer extrusion outside cell membranes. Despite extensive research, many aspects of chitin synthesis, such as enzyme involvement and regulation, remain partially understood (Cohen, 1987).

Molecular Structure Analysis

Chitin and chitosan molecules, including chitintriose, exhibit diverse structural configurations in aqueous solutions. Chitin chains typically adopt a 2-fold helix, stabilized by intramolecular hydrogen bonds and water molecule interactions. This stabilization is crucial for understanding both solubility and the conformational behavior of chitintriose in various environments (Franca et al., 2008).

Chemical Reactions and Properties

Chitin's functionality as a biopolymer is highlighted by its ability to undergo various controlled modification reactions, such as hydrolysis, deacetylation, and alkylation, to produce chitin derivatives including chitintriose. These modifications allow for the creation of molecules with well-defined structures and sophisticated molecular architectures for advanced functions (Kurita, 2001).

Physical Properties Analysis

The physical properties of chitin and its derivatives, including chitintriose, are significantly influenced by their chemical structure. Differential scanning calorimetry has been utilized to characterize these materials, indicating that their thermal behavior, solubility, and mechanical properties vary with the degree of acetylation and the presence of functional groups (Kittur et al., 2002).

Chemical Properties Analysis

Chitin's chemical versatility is evident in its ability to form chitintriose through enzymatic and chemical means. Its properties as a biopolymer enable it to engage in reactions that yield various derivatives with unique biological and chemical functions. This adaptability underscores chitin's role in producing materials with specific, desired properties (Kobayashi et al., 2006).

Scientific Research Applications

Biomedical Applications

Chitintriose, a derivative of chitin, has been extensively studied for its potential in various biomedical applications. Chitin and its variants, including chitosan, are valuable in wound dressing, drug delivery, and tissue engineering. Their unique biocompatibility makes them ideal for implantable biomedical applications (Khor & Lim, 2003). Chitin's physicochemical and biological characteristics favor its use as scaffolds and matrices for tissue engineering and stem cell propagation (Wan & Tai, 2013).

Bio- and Nanotechnology

Chitin research encompasses a broad spectrum, including its applications in bio- and nanotechnology. Studies have focused on the biosynthesis of chitin, chitinolytic enzymes, and chitin-binding proteins. These aspects are crucial for developing new biomedical and technological applications, leveraging the material's natural properties (Khoushab & Yamabhai, 2010).

Chemical Modification for Biomedical Use

The chemical modification of chitin and chitosan has been a subject of research, particularly in the context of creating specialized biomaterials for medical applications. Modifications like attaching sugars, dendrimers, and other functional groups enhance chitosan's utility in drug delivery systems and other medical applications (Sashiwa & Aiba, 2004).

Role in Immune Responses

Chitin plays a significant role in human immune responses. Studies have shown that chitin can dampen inflammation through induction of anti-inflammatory cytokines, highlighting its importance in infectious and allergic diseases. This understanding of chitin's immunological properties is critical for developing new therapeutic strategies (Wagener et al., 2014).

Analytical Methods for Chitin Identification

Progress in chitin analytics is crucial for disease diagnostics and advancing chitin-related technologies. Various spectroscopic, chromatographic, electrophoretic, and diffraction methods have been developed for chitin identification, essential for medical applications (Tsurkan et al., 2021).

Novel Galactosylated Derivatives

Research on novel galactosylated chitin-oligosaccharides, including chitintriose, has been conducted to explore their potential as acceptor carbohydrates. These studies contribute to the development of new oligosaccharides with specific biomedical applications (Black et al., 2014).

Tissue Engineering and Regenerative Medicine

Chitosan, derived from chitin, has been extensively researched for its role in tissue engineering and regenerative medicine. Its properties such as biocompatibility, biodegradability, and structural similarity to bone make it a promising material in these fields (Ahsan et al., 2017).

Environmental Applications

Chitin and chitosan also find applications in environmental contexts, such as the removal of metals from wastewaters through adsorption. Their chemical and physical versatility, along with their abundance, make them suitable for such applications (Gérente et al., 2007).

Structural Analysis Using Spectroscopic Methods

Spectroscopic methods are vital for the structural analysis of chitin and chitosan. These techniques help in understanding their chemical and physicochemical properties, which is essential for their diverse applications in biomedical engineering (Kumirska et al., 2010).

properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAVVSYNWHLVDB-UDAFUQIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319111
Record name Chitotriose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Chitintriose

CAS RN

41708-93-4
Record name Chitotriose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41708-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chitotriose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chitotriose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
BA Black, Y Yan, S Galle, Y Hu, JM Curtis… - International Dairy …, 2014 - Elsevier
… β-(1→4)-Linkages were formed during the galactosylation of chitinbiose and chitintriose. In conclusion, the conversion of lactose with β-Gal from Lb. plantarum and chitin-…
Number of citations: 10 www.sciencedirect.com
M Lienemann, H Boer, A Paananen, S Cottaz… - …, 2009 - academic.oup.com
… Affinities of Chit42 mutants for all the other oligosaccharides except for chitinbiose, chitintriose, and 3′-sialyl-N-acetyllactosamine (Neu5Acα-3Galβ-4GlcNAc) were high enough and …
Number of citations: 37 academic.oup.com
Y Bai, Y Wang, X Liu, J Zhao, LQ Kang, Z Liu… - International journal of …, 2020 - Elsevier
… Different from previously reported deacetylation modes, CDA3 deacetylated chitinbiose at either the reducing end or the nonreducing end; CDA3 deacetylated chitintriose at any subsite …
Number of citations: 17 www.sciencedirect.com
E Kamst, KM van der Drift, JE Thomas-Oates… - Journal of …, 1995 - Am Soc Microbiol
… viciae NodC protein directs the synthesis of chitinpentaose, chitintetraose, chitintriose, and two as yet unidentified modified chitin oligosaccharides. …
Number of citations: 58 journals.asm.org
Y Wang, X Niu, X Guo, H Yu, Z Liu, Z Zhang… - …, 2018 - academic.oup.com
… chitintriose, so 0.05 μg/mL of Cda1 (equivalent to 1-20th of Cda1 concentration for deacetylation of chitinbiose and chitintriose … deacetylation of chitinbiose and chitintriose) was used for …
Number of citations: 22 academic.oup.com
GV Bloemberg, RM Lagas, S van Leeuwen… - Biochemistry, 1995 - ACS Publications
… Quantitative analysis shows that 1-methyl A',A"-diacetylchitintriose is the compound most efficiently acetylated by NodL protein of all the compounds tested. The additional 1- methyl …
Number of citations: 33 pubs.acs.org
X Niu, JS Zhou, YX Wang, CC Liu… - Journal of Agricultural …, 2017 - ACS Publications
… The hydrolysis activity of Chitinase ChiEn1 on several chitin oligosaccharide substrates showed that ChiEn1 did not degrade chitinbiose, whereas it degraded chitintriose or longer …
Number of citations: 15 pubs.acs.org
J Zhou, R Dai, Y Wang, M Li, Y Zhu, L Chen… - Carbohydrate …, 2019 - Elsevier
… ChiEn3 did not degrade chitinbiose but degraded chitintriose or longer chitin oligosaccharides (Table 1). The specific hydrolytic activity of ChiEn3 toward (GlcNAc) 3 reached 1.33 U mg …
Number of citations: 13 www.sciencedirect.com
A Rousseau, S Armand, S Cottaz… - Chemistry–A European …, 2021 - Wiley Online Library
… After filtration the solid was washed with diethyl ether and recrystallized from MeOH giving chitintriose heptaacetate 2 b as a mixture of anomers (191 mg, 83 %); MS (ESI) m/z 944 [M+Na…
BJJ Lugtenberg, HP Spaink - Biochemistry, 1995 - bashanfoundation.org
All lipo-chitin oligosaccharides identified from Rhizobium leguminosarum carry an 0-acetyl moiety on C6 of the nonreducing terminal N-acetylglucosamine residue. Previously, we have …
Number of citations: 2 www.bashanfoundation.org

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